molecular formula C26H55NO B14010191 Ethanol, 2-(didodecylamino)- CAS No. 15214-78-5

Ethanol, 2-(didodecylamino)-

Cat. No.: B14010191
CAS No.: 15214-78-5
M. Wt: 397.7 g/mol
InChI Key: YQFRJTDYLIBDED-UHFFFAOYSA-N
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Description

Contextualizing Lipid-like Compounds and Their Diverse Applications in Material Science

Lipid-like molecules, often referred to as lipoids, are synthetic molecules that mimic the structure and properties of natural lipids. These compounds typically possess a hydrophilic head group and one or more hydrophobic tails, allowing them to self-assemble into various structures such as micelles and vesicles in aqueous environments. This self-assembly is a critical feature that enables their use in a wide array of material science applications.

The versatility of lipid-like compounds is evident in their use as drug delivery vehicles, where they can encapsulate therapeutic agents, protecting them from degradation and facilitating their transport across cell membranes. google.com Furthermore, their ability to form stable, thin films makes them suitable for applications in coatings, resins, and adhesives. nih.gov The analysis and characterization of these lipids are crucial for optimizing their function in various industries, including pharmaceuticals, cosmetics, and specialty chemicals. nih.gov

Significance of Long-Alkyl Chain Amine Moieties in Functional Material Design

The incorporation of long-alkyl chain amine moieties into molecular design is a powerful strategy for creating functional materials with tailored properties. The long alkyl chains, being hydrophobic, drive the self-assembly of these molecules in polar solvents, leading to the formation of ordered structures like lamellar phases and nanoparticles. The amine group, on the other hand, provides a site for further functionalization or can act as a pH-responsive element, a crucial feature for applications such as controlled drug release.

The interplay between the hydrophobic alkyl chains and the hydrophilic amine group allows for the creation of amphiphilic molecules that can act as surfactants, emulsifiers, and stabilizing agents. epo.org In the realm of materials chemistry, these moieties are instrumental in templating the synthesis of mesostructured materials and in the surface modification of nanoparticles to enhance their stability and dispersibility. The length and branching of the alkyl chains can be systematically varied to fine-tune the physicochemical properties of the resulting materials, such as their solubility, melting point, and self-assembly behavior.

Positioning of Ethanol (B145695), 2-(didodecylamino)- as a Fundamental Structural Unit in Advanced Chemical Synthesis

Ethanol, 2-(didodecylamino)- emerges as a significant structural unit in the design of complex functional molecules, particularly in the field of advanced drug delivery systems. Its structure, featuring a hydrophilic ethanolamine (B43304) head group and two long dodecyl chains, positions it as a key ionizable lipid-like material. This amphiphilic nature is central to its role in the formation of lipid nanoparticles (LNPs), which have gained prominence as delivery vehicles for nucleic acid-based therapeutics, including mRNA vaccines. google.comnih.govepo.orgnih.govgoogle.comgoogle.comgoogle.com

The tertiary amine in Ethanol, 2-(didodecylamino)- is ionizable, meaning it can be positively charged at acidic pH. This characteristic is critical for its function in LNPs, as it allows for the electrostatic encapsulation of negatively charged nucleic acids. Upon cellular uptake into endosomes, the acidic environment of the endosome leads to the protonation of the amine, which is believed to facilitate the release of the therapeutic cargo into the cytoplasm. nih.gov

Recent patent literature highlights the use of the didodecylamino moiety in various ionizable lipids for LNP formulations, underscoring the importance of this structural motif in the development of next-generation drug delivery platforms. google.comgoogle.com Furthermore, the presence of this compound has been noted in the analysis of polymer films, suggesting its potential use as an additive to modify the properties of materials. scribd.com

Physicochemical Properties

Detailed experimental data for the physicochemical properties of Ethanol, 2-(didodecylamino)- are not extensively available in the reviewed literature. However, data for related amino alcohol compounds can provide valuable context.

Table 1: Physicochemical Data of Ethanol, 2-(didodecylamino)- and Related Compounds

PropertyValueCompoundSource
Molecular Formula C26H55NOEthanol, 2-(didodecylamino)-N/A
Molecular Weight 397.73 g/mol Ethanol, 2-(didodecylamino)-N/A
CAS Number 15214-78-5Ethanol, 2-(didodecylamino)-N/A
Boiling Point 163 °C (at 1013 hPa)2-(Diethylamino)-ethanol nih.gov
Melting Point -68 °C2-(Diethylamino)-ethanol nih.gov
Density 0.88 g/cm³ (at 20 °C)2-(Diethylamino)-ethanol nih.gov

Synthesis of Ethanol, 2-(didodecylamino)-

The synthesis of tertiary amino alcohols like Ethanol, 2-(didodecylamino)- can be achieved through several established chemical routes. A common method involves the N-alkylation of a primary or secondary amine with an appropriate alkyl halide, followed by reaction with an epoxide, or the direct reaction of a secondary amine with an alcohol-containing reactant.

One general approach is the reaction of didodecylamine (B166037) with 2-chloroethanol. In this nucleophilic substitution reaction, the nitrogen atom of the secondary amine attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride and forming the desired product. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Alternatively, a vapor-phase catalytic reaction can be employed. While specific details for Ethanol, 2-(didodecylamino)- are not widely published, methods for producing similar compounds, such as 2-(isopropylamino)ethanol, involve the reaction of an amine with an alcohol in the presence of a noble metal-containing catalyst. This approach can offer high efficiency and is suitable for industrial-scale production.

Detailed Research Findings

The significance of Ethanol, 2-(didodecylamino)- as a structural unit is most prominently highlighted in the field of lipid nanoparticle (LNP) technology for nucleic acid delivery. The "didodecylamino" moiety is a recurring feature in a class of ionizable lipids that are critical components of LNP formulations.

Patents related to mRNA vaccine technology frequently cite ionizable lipids containing the didodecylamino functional group. google.comgoogle.com For instance, compounds like N1-[2-(didodecylamino)ethyl]-N1,N4,N4-tridodecyl-1,4-piperazinediethanamine have been identified as key components in LNP formulations, demonstrating the utility of the 2-(didodecylamino)ethyl structural unit in these advanced therapeutic systems. google.comgoogle.com These findings underscore the fundamental role of molecules like Ethanol, 2-(didodecylamino)- in enabling the clinical translation of cutting-edge genetic medicines.

Properties

CAS No.

15214-78-5

Molecular Formula

C26H55NO

Molecular Weight

397.7 g/mol

IUPAC Name

2-(didodecylamino)ethanol

InChI

InChI=1S/C26H55NO/c1-3-5-7-9-11-13-15-17-19-21-23-27(25-26-28)24-22-20-18-16-14-12-10-8-6-4-2/h28H,3-26H2,1-2H3

InChI Key

YQFRJTDYLIBDED-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CCCCCCCCCCCC)CCO

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry Involving Didodecylamino Scaffolds

Strategies for the Chemical Elaboration of Didodecylamino-Functionalized Molecules

The functionalization of the didodecylamino group is central to its utility. The nitrogen atom, with its lone pair of electrons, serves as a reactive center for various chemical transformations, enabling the attachment of diverse molecular fragments.

Alkylation and reductive amination are fundamental strategies for synthesizing didodecylamine (B166037) and its derivatives. Direct alkylation typically involves the reaction of a primary amine, such as dodecylamine, with an alkyl halide like dodecyl bromide, often in the presence of a base to neutralize the acid formed during the reaction. Another route is the alkylation of ammonia (B1221849) with a suitable alkyl halide, such as dodecyl chloride.

Reductive amination provides an alternative pathway, for instance, by the reduction of dodecanamide (B72619) using powerful reducing agents like lithium aluminum hydride. researchgate.net More advanced methods focus on the direct reductive amination of carboxylic acids. For example, dodecanoic acid can be converted to didodecylamine, albeit sometimes requiring high temperatures and specialized catalysts like heterogeneous Pt/ZrO2 or Ru-Triphos complexes. researchgate.net These reactions can produce a mixture of primary and secondary amines, necessitating careful control of reaction conditions to maximize the yield of the desired didodecylamine product. researchgate.net

Method Precursors Reagents/Catalysts Typical Product(s)
Direct AlkylationDodecylamine, Dodecyl bromideBase (e.g., Sodium hydroxide)Didodecylamine
Reductive AminationDodecanamideLithium aluminum hydrideDidodecylamine
Reductive AminationDodecanoic acid, AmmoniaPt/ZrO2 or Ru-Triphos, H2Dodecylamine, Didodecylamine researchgate.net

To build more complex molecular architectures, advanced coupling and condensation reactions are employed. These methods create new carbon-carbon or carbon-heteroatom bonds, linking the didodecylamino moiety to other functional groups or scaffolds.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for this purpose. For instance, didodecylamine can be coupled with aryl halides like 2-bromo-9H-thioxanthen-9-one in the presence of a palladium catalyst (e.g., Pd(OAc)2) and a phosphine (B1218219) ligand (e.g., RuPhos) to synthesize complex chromophores like 2-(Didodecylamino)-9H-thioxanthen-9-one. acs.org Similarly, Heck and Sonogashira reactions can link the didodecylamino group to various unsaturated systems, expanding its utility in materials science. acs.orgrsc.org

Condensation reactions are also vital. For example, didodecylamine can react with acryloyl chloride to form N,N-Didodecylacrylamide, a key intermediate for further functionalization. google.com Another example is the condensation of 4-(Didodecylamino)-2-hydroxybenzaldehyde with diethylmalonate, a step in the synthesis of coumarin-based chromophores. researchgate.net These reactions are fundamental for creating amide, ester, and other linkages, building complex molecules from the didodecylamino scaffold. smolecule.com

Reaction Type Didodecylamino Precursor Coupling Partner Catalyst/Reagent Product Example
Buchwald-Hartwig AminationDidodecylamine acs.org2-bromo-9H-thioxanthen-9-one acs.orgPd(OAc)2, RuPhos, Cs2CO3 acs.org2-(Didodecylamino)-9H-thioxanthen-9-one acs.org
Amide CondensationDidodecylamine google.comAcryloyl chloride google.comDiisopropylethylamine google.comN,N-Didodecylacrylamide google.com
Knoevenagel Condensation4-(Didodecylamino)-2-hydroxybenzaldehyde researchgate.netDiethylmalonate researchgate.netPiperidine researchgate.net7-(Didodecylamino)-2H-chromen-2-one researchgate.net

The Michael addition, or conjugate addition, is a key reaction for synthesizing lipidoids, which are lipid-like molecules often used for gene delivery. researchgate.net In this process, a nucleophile, such as an amine, adds to an α,β-unsaturated carbonyl compound. Didodecylamine and its derivatives are excellent nucleophiles for this reaction due to the electron-donating nature of the alkyl chains. researchgate.netresearchgate.net

Libraries of lipidoids can be created by reacting various amines, including those with didodecylamino scaffolds, with a range of alkyl-acrylate or alkyl-acrylamide molecules. researchgate.net For example, N,N-Didodecylacrylamide can undergo a Michael addition with polyamines like triethylenetetramine (B94423) to generate complex lipidoids with multiple hydrophobic tails. google.com This strategy allows for the combinatorial synthesis of large libraries of materials, which can then be screened for desired properties, such as efficacy in siRNA delivery. researchgate.net Although simple, this synthetic strategy can sometimes require elevated temperatures or long reaction times to proceed to completion. researchgate.net

Synthetic Utility of Ethanol (B145695), 2-(didodecylamino)- as a Building Block in Lipidoid and Chromophore Synthesis

Ethanol, 2-(didodecylamino)- (C26H55NO) is a valuable bifunctional building block. guidechem.comchemicalbook.com It combines the hydrophobic didodecylamino moiety with a reactive primary alcohol group. This hydroxyl group can be readily functionalized, making the compound a versatile precursor for a variety of complex molecules.

In lipidoid synthesis, the hydroxyl group of Ethanol, 2-(didodecylamino)- can be used as a point of attachment for other molecular fragments. For instance, it can be esterified with carboxylic acids or reacted with isocyanates to form carbamates, incorporating the didodecylamino tail into a larger lipidoid structure. These lipidoids, such as N1,N3,N5-Tris(2-(didodecylamino)ethyl) adamantane-1,3,5-tricarboxamide, are investigated for their potential in forming lipid nanoparticles for the delivery of nucleic acids. google.comgoogle.com

In chromophore synthesis, the didodecylamino group acts as a powerful electron-donating group, a key component in many "push-pull" dyes. The long alkyl chains also enhance the solubility of these chromophores in nonpolar organic solvents and can influence their aggregation behavior and solid-state properties. For example, the didodecylamino group has been incorporated into benzo[a]phenoxazinium dyes, which are fluorescent in the near-infrared region. sciforum.net It has also been used in the synthesis of coumarin (B35378) derivatives and other complex dye systems where the amino group is crucial for the molecule's electronic and optical properties. researchgate.net

Optimization and Scalability Considerations in Didodecylamino Compound Production

The transition from laboratory-scale synthesis to industrial production of didodecylamino compounds requires careful optimization of reaction conditions to ensure efficiency, cost-effectiveness, and safety. Key considerations include the choice of reagents, solvents, and catalysts, as well as reaction time and temperature.

For large-scale production, direct amidation of carboxylic acids or fatty alcohols is often preferred over methods that use more expensive or hazardous reagents like metal hydrides. researchgate.netgoogle.com Recent developments have focused on solvent-free "melt-amidation" reactions, where, for example, an acid and an amine are heated together, often under a flow of nitrogen, to drive the reaction to completion. rsc.org This approach minimizes waste and avoids the use of toxic organic solvents, aligning with the principles of green chemistry. rsc.org

The choice of catalyst is also critical for scalability. While homogeneous catalysts can be highly efficient, they can be difficult to separate from the product mixture. researchgate.net Heterogeneous catalysts, which are in a different phase from the reactants, are often favored for industrial processes because they can be easily recovered and reused. researchgate.net For palladium-catalyzed coupling reactions, controlling the in-situ generation of the active Pd(0) catalyst is crucial to avoid side reactions and ensure high yields, which is a key factor in scaling up these processes. rsc.org Furthermore, developing robust purification methods, such as crystallization over chromatographic separation, is essential for producing high-purity material on a large scale. rsc.org The development of scalable synthesis routes is crucial for the commercial viability of materials derived from didodecylamino compounds, including applications in perovskite nanocrystal synthesis and functional polymers. researchgate.netosti.gov

Advanced Materials and Systems Derived from Didodecylamino Containing Molecules

Lipid Nanoparticle (LNP) Engineering for Nucleic Acid Encapsulation

The engineering of lipid nanoparticles (LNPs) for the encapsulation and delivery of nucleic acids represents a significant advancement in therapeutic and vaccine development. Central to this technology is the use of ionizable lipids, many of which incorporate didodecylamino moieties, which are critical for the formulation's success. These specialized lipids are instrumental in protecting the nucleic acid cargo and facilitating its delivery into the cytoplasm of target cells. youtube.comnih.gov

A crucial design principle is the pKa of the ionizable headgroup. nih.gov These lipids are designed to be neutral at physiological pH (around 7.4) but become positively charged in the acidic environment of the endosome (pH 5-6). nih.govnih.gov This pH-dependent ionization is fundamental to both the encapsulation of negatively charged nucleic acids during the formulation process (at low pH) and their subsequent release from the endosome into the cytoplasm. nih.govnih.gov The structure of the headgroup, linker, and tails all influence the lipid's pKa and its performance. nih.gov

Several classes of ionizable lipids incorporating didodecylamino or similar aliphatic tails have been developed. For instance, N1,N3,N5-tris(3-(didodecylamino)propyl)benzene-1,3,5-tricarboxamide (TT3) is a notable compound identified for its effectiveness in both in vitro and in vivo mRNA delivery. nih.govresearchgate.net Its structure features a benzene (B151609) core with three amide-linked arms, each terminating in a didodecylamino group. nih.gov This multi-tail design is a strategic approach to enhance the lipid's interaction with nucleic acids and cellular membranes. sigmaaldrich.comgoogle.com Other examples, like KL10 and KL22, are part of extensive libraries of ionizable lipids developed to optimize delivery to specific tissues or for particular nucleic acid payloads. The variation in their chemical structures, including the linker and headgroup, allows for fine-tuning of their delivery capabilities. nih.gov

Ionizable Lipid ExampleKey Structural FeatureSignificance in LNP Design
N1,N3,N5-tris(3-(didodecylamino)propyl)benzene-1,3,5-tricarboxamide (TT3)Benzene core with three didodecylamino-terminated arms. nih.govresearchgate.netIdentified as a lead compound for efficient in vitro and in vivo mRNA delivery. nih.gov
KL10 / KL22Part of a library with varied headgroups and linkers attached to lipid tails.Allows for systematic optimization and tuning of LNP properties for specific applications.

The formation of LNPs is a complex process of molecular self-assembly, where the constituent lipids and the nucleic acid cargo organize into a stable nanoparticle. nih.govcomsol.com This process is heavily influenced by the solvent environment and the molecular interactions between the components. insidetx.comresearchgate.net The resulting LNPs typically have a core-shell structure, with a dense, lipid-based core containing the nucleic acid, and an outer shell that includes PEGylated lipids. biorxiv.orgdiva-portal.org

Ethanol (B145695) plays a critical role as a solvent in the formation of LNPs. nih.govbohrium.com In typical microfluidic mixing methods, the lipids, including the ionizable didodecylamino-containing lipid, are dissolved in ethanol. insidetx.comyoutube.com This ethanol-lipid phase is then rapidly mixed with an aqueous buffer solution containing the nucleic acid cargo. insidetx.comyoutube.com

The rapid dilution of ethanol in the aqueous phase causes the lipids to become supersaturated, leading to nucleation and the self-assembly of LNPs. insidetx.com The speed of this mixing is a critical parameter; faster mixing generally results in smaller and more uniform nanoparticles. insidetx.com Molecular dynamics simulations have shown that ethanol, by acting as a solvent for the lipids, facilitates the formation of the nanoparticle's core. nih.govscispace.com However, residual ethanol can destabilize the final LNP structure. nih.govbohrium.comscispace.com Therefore, its prompt removal after formation is crucial for ensuring the stability of the nanoparticles. nih.govscispace.com The process is often described by a LaMer diagram, illustrating the stages of solute generation, nucleation, and growth. insidetx.com

The stability and morphology of didodecylamino-lipid nanoparticles are governed by a complex interplay of molecular interactions. researchgate.netwur.nl Key among these are the electrostatic interactions between the positively charged ionizable lipids and the negatively charged phosphate (B84403) backbone of the nucleic acids. bohrium.com These interactions are fundamental to the encapsulation of the cargo within the LNP core.

Auxiliary lipids are essential components of LNP formulations, working in concert with the ionizable lipid to optimize the nanoparticle's performance. researchgate.netcore.ac.uk These typically include a phospholipid (helper lipid), cholesterol, and a PEGylated lipid. nih.govresearchgate.net

Helper Lipids : Phospholipids (B1166683) like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) contribute to the structural integrity of the LNP. nih.govresearchgate.net They can influence the nanoparticle's stability and fusogenicity, which is important for endosomal escape. nih.gov

PEGylated Lipids : Polyethylene glycol (PEG)-conjugated lipids are incorporated at a low molar ratio (typically 0.5-3 mol%). researchgate.netnih.gov Their primary role is to form a hydrated layer on the surface of the LNP, which provides steric stabilization, preventing particle aggregation. researchgate.net This PEG shield also helps to reduce uptake by the immune system, extending the circulation half-life of the nanoparticles. nih.gov The choice of PEG-lipid, including the length of its lipid anchor (which can be a didodecylamino derivative) and the PEG chain, can significantly impact LNP size, stability, and transfection efficiency. researchgate.netnih.govnih.govresearchgate.net Studies have shown that higher concentrations of PEG-lipids can lead to smaller particles but may also reduce transfection efficiency. researchgate.net

Auxiliary LipidTypical ComponentPrimary Function in LNP Performance
Helper LipidDSPCContributes to structural stability and bilayer formation. nih.govresearchgate.net
Structural LipidCholesterolEnhances particle rigidity and stability by filling lipid gaps. nih.govresearchgate.net
PEGylated LipidDMG-PEG2kControls particle size, prevents aggregation, and extends circulation time. researchgate.netnih.govnih.gov

Understanding how LNPs interact with cells is crucial for optimizing their therapeutic efficacy. nih.gov Pre-clinical studies, often using in vitro cell cultures and in vivo animal models, have elucidated the key steps in the LNP delivery pathway. biorxiv.orgnih.gov

The journey begins with the LNP entering the bloodstream, where it may interact with serum proteins. The main route of cellular entry for LNPs is through endocytosis, a process where the cell membrane engulfs the nanoparticle. pnas.orginsidetx.com This can occur through various mechanisms, including clathrin-mediated endocytosis and macropinocytosis. nih.govpnas.org

Once inside the cell, the LNP is enclosed within an endosome. biorxiv.orgpnas.org The endosome then matures, and its internal environment becomes progressively more acidic. biorxiv.org This drop in pH is the trigger for the next critical step: endosomal escape. The ionizable lipid, with its didodecylamino tails, becomes protonated in the acidic endosome. nih.gov The now positively charged lipid is thought to interact with the negatively charged lipids of the endosomal membrane, disrupting the membrane's integrity and allowing the nucleic acid cargo to be released into the cytoplasm. nih.govinsidetx.com This escape is a major bottleneck in nucleic acid delivery, as particles that fail to escape are trafficked to lysosomes for degradation. nih.govnih.gov Studies using advanced imaging techniques have shown that endosomal escape preferentially occurs from late endosomes. biorxiv.org

Self-Assembly Dynamics and Structural Organization of Didodecylamino-Lipid Nanoparticles

Two-Photon Absorbing (2PA) Chromophores and Photoinitiators with Didodecylamino Substituents

The incorporation of the didodecylamino group, a strong electron-donating moiety, into chromophores has been a strategic approach for developing advanced materials with significant two-photon absorption (2PA) properties. The long alkyl chains of the didodecylamino substituent enhance solubility in nonpolar solvents and can influence molecular organization, while the nitrogen atom provides the necessary electron-donating strength to create efficient charge-transfer systems essential for high 2PA cross-sections.

Electronic Structure and Photophysical Mechanisms of Didodecylamino-Enhanced Two-Photon Absorption

The enhancement of two-photon absorption in molecules functionalized with didodecylamino groups is rooted in their fundamental electronic structure. These molecules are often designed as donor-acceptor (D-A), donor-acceptor-donor (D-A-D), or related motifs. researchgate.netacs.org In this framework, the didodecylamino group serves as a powerful electron donor. acs.org Upon excitation, a substantial intramolecular charge transfer (ICT) occurs from the didodecylamino moiety to the electron-accepting core of the molecule. This large change in the dipole moment between the ground and excited states is a key factor that typically leads to high 2PA cross-section values (σ₂).

For instance, in D-A-D type ketocoumarin derivatives, the strategic placement of two dialkylamino groups at the peripheries of an electron-accepting core results in chromophores with notable 2PA properties. researchgate.net Similarly, π-expanded systems based on a thioxanthone acceptor core decorated with didodecylamino donors exhibit 2PA activity. acs.org The interaction between the electron-donating amino groups and the heterocyclic core can differ between the ground and excited states, leading to large Stokes shifts, a common feature in these systems. acs.org While simple donor-acceptor interactions alone may not be sufficient for exceptionally large 2PA cross-sections, the combination of π-system expansion and potent donors like the didodecylamino group can generate significantly enhanced activity. acs.org

Photophysical studies of these chromophores reveal a combination of favorable properties, including strong absorption in the visible spectrum, often weak fluorescence, and significant two-photon absorption cross-sections. researchgate.net The low fluorescence quantum yield in some didodecylamino-substituted chromophores, such as certain thioxanthone derivatives, can be advantageous for applications like photopolymerization where energy transfer to initiate chemical reactions is desired over radiative decay. acs.org

Rational Design and Synthesis of π-Expanded Didodecylamino-Dyes

The rational design of 2PA dyes leverages the donor-acceptor principle to maximize light absorption and initiate photochemical processes. The synthesis of these molecules involves strategic placement of didodecylamino groups onto π-conjugated systems that act as electron acceptors.

One approach involves the synthesis of π-expanded coumarins, which function as donor-acceptor-donor (D-A-D) type chromophores. researchgate.net These α,β-unsaturated ketones are designed with dialkylamino groups, including didodecylamino, at the ends of the conjugated system to enhance solubility and provide electron-donating character. researchgate.net A key reference compound in this area is 7-(Didodecylamino)-2-oxo-2H-chromene-3-carbaldehyde. researchgate.netresearchgate.net

Another successful strategy focuses on donor-acceptor type thioxanthones. acs.org The synthesis of these molecules can be achieved through palladium-catalyzed coupling reactions. For example, 2,7-Bis((E)-4-(didodecylamino)styryl)-9H-thioxanthen-9-one was synthesized via a Heck coupling reaction between 2,7-dibromo-9H-thioxanthene-9-one and a separately prepared 4-vinyl-N,N-didodecylaniline. acs.org The synthesis of the vinyl precursor itself involves reacting 4-(didodecylamino)benzaldehyde with methyltriphenylphosphonium (B96628) bromide. acs.org An alternative synthetic route involves the direct coupling of 2-bromo-9H-thioxanthen-9-one with didodecylamine (B166037). acs.org The inclusion of the long, flexible dodecyl chains is critical for ensuring superb solubility of these extended π-systems in common organic solvents, which is essential for their processing and application. researchgate.netacs.org

The table below summarizes the two-photon absorption properties of a selected didodecylamino-substituted chromophore.

Compound NameMolecular Structure Type2PA Cross-Section (σ₂) [GM]Measurement Wavelength [nm]
2,7-Bis((E)-4-(didodecylamino)styryl)-9H-thioxanthen-9-one acs.orgD-π-A-π-D128800

1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹

Applications in Advanced Photonic Materials and 3D Microfabrication

The significant two-photon absorption cross-sections of didodecylamino-substituted chromophores make them highly effective as photoinitiators for two-photon induced polymerization (2PP), a technique used in 3D microfabrication. researchgate.netacs.org In 2PP, a tightly focused femtosecond laser is used to initiate polymerization in a resin containing the photoinitiator. researchgate.net The quadratic dependence of 2PA on light intensity confines the polymerization to the focal volume, enabling the fabrication of complex 3D structures with sub-micrometer resolution. researchgate.netresearchgate.net

Didodecylamino-functionalized ketocoumarins and thioxanthones have been successfully used as initiators to fabricate both 2D and 3D nanopatterns. researchgate.netacs.org The performance of a photoinitiator in this context is evaluated by its "fabrication window," which is the power range between the polymerization threshold and the material's damage threshold. acs.org A large fabrication window is desirable as it allows for faster manufacturing speeds. acs.org

Beyond 3D printing, these molecules are integral to the development of other advanced materials. For instance, an amphiphilic self-assembled polymeric nanoparticle containing a [7-(didodecylamino)coumarin-4-yl] methyl methacrylate (B99206) chromophore was designed for cargo delivery. nih.gov Upon two-photon absorption of near-infrared light at 800 nm, the photoactive chromophore undergoes photocleavage, leading to a structural change and degradation of the nanoparticle, thereby releasing its payload. nih.gov This demonstrates the potential of didodecylamino-containing systems in creating light-responsive or "smart" materials for biomedical applications. nih.gov

Liquid Crystalline Systems and Soft Matter Incorporating Didodecylamino Units

The didodecylamino group plays a crucial role in the design of liquid organic materials, particularly azo and pyrazine (B50134) dyes. The long, flexible dodecyl chains are instrumental in disrupting intermolecular π-π stacking, which is a primary driver of crystallization in planar aromatic molecules. By preventing ordered packing, the didodecylamino substituent can significantly lower the melting point of a compound, in many cases leading to a liquid state at room temperature. researchgate.netacs.org

Self-Assembly Behavior and Phase Transitions in Didodecylamino-Azo Dyes

In series of azobenzene (B91143) derivatives, the nature of the terminal substituents dictates the material's phase. Research has shown that for 2-butyl-4'-(dialkylamino)azobenzenes, derivatives containing dimethylamino, diethylamino, dibutylamino, dioctylamino, and didodecylamino groups are all liquids at ambient temperatures. researchgate.netacs.org In contrast, analogous compounds with smaller or more rigid substituents tend to be solids. researchgate.netacs.org This highlights the specific role of the long alkyl chains in promoting a disordered, liquid phase.

The liquefaction is attributed to the steric hindrance provided by the bulky and flexible alkyl chains, which prevents the flat azo chromophores from stacking in a crystalline lattice. researchgate.netacs.org This disruption of intermolecular forces is a key mechanism in the self-assembly of these systems, favoring a liquid state over a solid one. Similarly, in a study of 2,5-bis(N,N-dialkylamino)-3,6-dicyanopyrazines, the derivative with didodecylamino substituents was found to be a liquid at room temperature with a melting point below -70°C and exhibited a fluorescence quantum yield of 0.59 in its neat form. nii.ac.jp

The table below presents data on the physical state of various dialkylamino-azobenzene derivatives, illustrating the effect of the alkyl chain length.

CompoundN-SubstituentPhysical State at Room Temperature
2-butyl-4'-(methylamino)azobenzene researchgate.netacs.orgMethylaminoSolid
2-butyl-4'-(dimethylamino)azobenzenes researchgate.netacs.orgDimethylaminoLiquid
2-butyl-4'-(diethylamino)azobenzenes researchgate.netacs.orgDiethylaminoLiquid
2-butyl-4'-(dibutylamino)azobenzenes researchgate.netacs.orgDibutylaminoLiquid
2-butyl-4'-(dioctylamino)azobenzenes researchgate.netacs.orgDioctylaminoLiquid
2-butyl-4'-(didodecylamino)azobenzenes researchgate.netacs.orgDidodecylaminoLiquid

Tailoring Supramolecular Architectures through Alkyl Chain Modification

The modification of molecular structure with long alkyl chains, such as in the didodecylamino group, is a powerful strategy for tailoring supramolecular architectures and designing functional soft matter. The length and branching of the alkyl chains are critical variables that control the balance between intermolecular interactions, such as van der Waals forces from the chains and π-π interactions from the aromatic cores. researchgate.netacs.org

In dye chemistry, attaching long flexible chains like dodecyl groups is a well-established method to decrease melting points and create liquid dyes. nii.ac.jp This "liquefaction" of the dye chromophore is achieved by inhibiting strong crystal packing. nii.ac.jp The resulting liquid materials can possess unique optical properties, such as fluorescence in the neat state, which is often quenched in the solid state due to aggregation-caused quenching. nii.ac.jp The didodecyl derivative of a dicyanopyrazine, for example, showed the highest fluorescence efficiency in a series of liquid dyes. nii.ac.jp

The self-assembly process in these systems is governed by the segregation of the incompatible molecular parts: the rigid, polar, π-conjugated cores and the flexible, nonpolar alkyl chains. This can lead to the formation of nanostructured liquid phases. An oligo(p-phenylenevinylene) luminophore with a didodecylamino group at one end demonstrated this principle by forming segregated solid structures through the separate aggregation of its hydrophobic and hydrophilic moieties. acs.org Such controlled self-assembly is fundamental to creating materials with specific and tunable properties, where the supramolecular arrangement, dictated by alkyl chain engineering, governs the ultimate function of the material. acs.org

Ethosomes and Vesicular Systems in Advanced Permeation Research

Extensive research into advanced drug delivery systems has highlighted the potential of vesicular carriers, such as ethosomes, to enhance the permeation of therapeutic agents through biological membranes. Ethosomes are soft, malleable vesicles primarily composed of phospholipids, a high concentration of ethanol, and water. mdpi.com The presence of ethanol is crucial, as it imparts unique properties to these vesicles, including reduced size and increased membrane fluidity, which are believed to facilitate deeper penetration into and through the skin. mdpi.comresearchgate.net

Despite a thorough review of scientific literature, no specific information or research data could be found regarding the formulation or mechanistic action of ethosomes or other vesicular systems derived from the specific chemical compound Ethanol, 2-(didodecylamino)- . The available research on ethosomes focuses on the effects of simple ethanol and other alcohols like propylene (B89431) glycol in combination with various phospholipids.

Therefore, the following sections on the formulation science and mechanistic insights into enhanced permeation cannot be constructed as they directly relate to "Ethanol, 2-(didodecylamino)-" derived vesicles. The scientific community has not published studies on this specific compound in the context of advanced permeation research using vesicular systems.

Formulation Science of Didodecylamino-Derived Vesicles

There is no publicly available scientific literature or data on the formulation of vesicles using "Ethanol, 2-(didodecylamino)-". Research in the field of ethosomes and related vesicular systems has explored various combinations of phospholipids (e.g., phosphatidylcholine), ethanol (typically 20-50%), and sometimes other components like propylene glycol or cholesterol to optimize vesicle characteristics such as size, stability, and entrapment efficiency. mdpi.com However, the specific use of "Ethanol, 2-(didodecylamino)-" as a component in these formulations is not documented.

Mechanistic Insights into Enhanced Permeation through Lipid Bilayers

Similarly, no studies were found that investigate the mechanistic insights into how vesicles containing "Ethanol, 2-(didodecylamino)-" might enhance permeation through lipid bilayers. The proposed mechanisms for traditional ethosomes involve the fluidizing effect of ethanol on both the vesicle membrane and the lipids of the stratum corneum, the outermost layer of the skin. mdpi.com This increased fluidity, along with the deformability of the ethosomal vesicles, is thought to allow for the penetration of the vesicles themselves into deeper layers of the skin, carrying the encapsulated drug with them. researchgate.net Without any research on vesicles formulated with "Ethanol, 2-(didodecylamino)-", it is not possible to provide any specific mechanistic details for this compound.

While the related compound, Ethanol, 2,2'-(dodecylimino)bis-, hydrochloride, is noted for its hydrophilic and hydrophobic characteristics, suggesting potential as an excipient in pharmaceutical formulations, specific studies on its role in vesicular delivery systems and permeation enhancement are absent from the available literature. ontosight.ai

Theoretical and Computational Chemistry Approaches to Didodecylamino Containing Systems

Molecular Dynamics Simulations for Probing Interfacial Phenomena in Lipid Nanoparticles

Molecular dynamics (MD) simulations have become an essential tool for understanding the self-assembly and function of lipid nanoparticles (LNPs), which are critical for advanced drug delivery systems, including mRNA vaccines. nih.gov The "Ethanol, 2-(didodecylamino)-" functional group is representative of the ionizable cationic lipids that are fundamental components of LNPs. These lipids, such as the professionally recognized SM-102, possess a tertiary amine group that can be protonated at low pH and long lipid tails, making them structurally analogous. MD simulations allow researchers to model the dynamic processes involved in LNP formation and their interaction with other molecules.

Simulations are used to investigate the self-assembly process of LNPs, which often involves mixing an ethanolic solution of lipids with an aqueous buffer. mdpi.com MD studies have shown that lipid components, including those with didodecylamino-like structures, spontaneously assemble into nanoparticles. nih.gov Under neutral conditions, the ionizable lipid is often concentrated in the core of the nanoparticle. nih.gov When mixed with acidic solutions containing cargo like mRNA, these lipids become protonated, facilitating the encapsulation of the nucleic acids through electrostatic interactions and the formation of stable hydrogen bonds. nih.gov

A key area of investigation is the role of ethanol (B145695) in the formation and stability of these nanoparticles. Research using MD simulations has demonstrated that ethanol, used as a solvent for the lipid components, significantly impacts the LNP's structural integrity. mdpi.comnih.gov

Key Findings from MD Simulations of LNP Systems:

Destabilization by Ethanol: Simulations show that residual ethanol can destabilize the LNP structure over time. It penetrates the LNP, disrupting the lipid bilayer's integrity and increasing the exposure of the encapsulated cargo to the solvent. mdpi.comnih.govnih.gov

Penetration Dynamics: Hydrogen-bond analysis reveals that ethanol molecules can penetrate the LNP structure more readily than water, creating channels that allow for further water ingress and structural damage. mdpi.combohrium.com

Structural Metrics: Parameters such as the root mean square deviation (RMSD), solvent-accessible surface area (SASA), and radial distribution function (RDF) are calculated from simulation trajectories to quantify these structural changes. mdpi.comnih.gov An increase in RMSD and SASA values over time in the presence of ethanol indicates a loss of structural stability. nih.govbohrium.com

These computational insights underscore the critical importance of process parameters, such as the rapid removal of ethanol after nanoparticle formation, to ensure the stability and efficacy of LNP-based therapeutics. rsc.org By providing a molecular-level view, MD simulations guide the design and optimization of LNP formulations for improved performance. rsc.org

Table 1: Parameters Analyzed in MD Simulations of Lipid Nanoparticles

Parameter Description Significance in LNP Simulations Reference
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of the nanoparticle in a simulated conformation compared to a reference structure. Indicates conformational changes and structural stability. Higher values suggest greater deviation and potential destabilization. nih.govbohrium.com
Solvent-Accessible Surface Area (SASA) The surface area of the molecule (e.g., encapsulated siRNA/mRNA) that is accessible to the solvent. An increase in SASA of the cargo can indicate that the LNP structure has been compromised, exposing the cargo to the external environment. mdpi.comnih.gov
Radial Distribution Function (RDF) Describes how the density of surrounding particles varies as a function of distance from a reference particle. Reveals the spatial arrangement of different components (lipids, ethanol, water) relative to each other, showing which molecules are in close contact. mdpi.comnih.gov
Hydrogen Bond (H-bond) Analysis Counts the number of hydrogen bonds formed between different molecular species over time. Elucidates specific interactions, such as those between ethanol and the lipid head groups, that facilitate penetration and destabilization. nih.govbohrium.com

Quantum Mechanical Calculations for Predicting Optical Properties and Electronic Structures of Didodecylamino Dyes

Quantum mechanical (QM) calculations are a cornerstone for understanding the electronic structure and predicting the optical properties of molecules, such as dyes incorporating the didodecylamino functional group. This group, acting as a strong electron donor, can be integrated into various dye structures to tune their absorption and emission characteristics for applications like luminescent solar concentrators or fluorescent probes.

First-principles and density functional theory (DFT) calculations are employed to investigate how the molecular structure influences the electronic and optical properties. rsc.org For dyes, QM methods can accurately predict key parameters like the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap, which governs the color and photophysical behavior of the molecule.

A significant challenge is accurately modeling how the dye's environment, such as the solvent or a polymer matrix, affects its properties. To address this, hybrid quantum mechanics/molecular mechanics (QM/MM) approaches are often used. rsc.org In this method, the dye molecule (the chromophore) is treated with high-level QM calculations, while the surrounding environment is modeled using less computationally expensive classical molecular mechanics (MM).

Key Findings from QM/MM Studies of Dyes:

Environmental Effects: The flexibility and conformation of a dye can change significantly when it is moved from a solution (like chloroform) into a solid polymer matrix. This change in the environment directly impacts the shape and position of the UV-visible absorption spectra. rsc.org

Predicting Spectra: QM/MM computations performed on snapshots taken from MD simulations can reproduce experimentally observed spectroscopic trends, providing a powerful link between molecular conformation and optical properties. rsc.org

Tautomerism and Equilibria: For certain classes of dyes, such as rhodamines, QM calculations are essential for studying the equilibrium between different structural forms (e.g., colored zwitterions and colorless lactones), which is fundamental to their function. researchgate.net

These computational studies provide a deep understanding of the structure-property relationships, enabling the rational design of new dyes with tailored optical characteristics for specific technological applications. rsc.org

Table 2: Properties Predicted by Quantum Mechanical Calculations for Dyes

Property Description Application in Dye Design Reference
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. Directly relates to the wavelength of maximum absorption (λmax). A smaller gap generally leads to absorption at longer wavelengths. rsc.org
Absorption Spectra (UV-Vis) The range and intensity of light wavelengths absorbed by the molecule. Predicts the color of the dye and its efficiency in absorbing light for applications like solar concentrators or sensors. rsc.org
Emission Spectra (Fluorescence) The range and intensity of light wavelengths emitted by the molecule after excitation. Predicts the fluorescence properties, which are crucial for imaging agents, probes, and luminescent materials. researchgate.net
Tautomeric Equilibrium Constants The ratio of different tautomers (structural isomers) at equilibrium. Determines the population of colored vs. colorless or active vs. inactive forms of a dye under specific conditions (e.g., pH). researchgate.net

Predictive Modeling of Structure-Function Relationships in Didodecylamino-Derived Materials

Predictive modeling aims to establish clear, quantitative relationships between the chemical structure of a molecule, like "Ethanol, 2-(didodecylamino)-", and the functional performance of the material it constitutes. This approach integrates computational simulations and theoretical principles to forecast how modifying a molecule's structure will impact the macroscopic properties of the resulting material, thereby accelerating the design and discovery of new, high-performance materials.

Computational reaction analysis is another facet of predictive modeling. For example, studies on amine-based systems for carbon capture, which are functionally related to the amino group in the target compound, have used computational analysis to explain why certain molecular structures exhibit superior performance. A study on 2-(2-aminoethylamino)ethanol showed that its specific arrangement of primary and secondary amines allows for efficient CO₂ sorption and desorption, a structure-function relationship elucidated entirely through computational methods. rsc.org

The development of these predictive models relies on generating robust datasets from a combination of experimental results and large-scale simulations. By applying machine learning algorithms and other statistical methods to these datasets, researchers can identify the key molecular descriptors that govern material performance. This allows for the in-silico screening of vast numbers of candidate molecules, identifying the most promising structures for synthesis and experimental validation. peerj.com This computational-first approach significantly reduces the time and cost associated with traditional trial-and-error discovery cycles.

Emerging Research Frontiers and Future Directions in Didodecylamino Chemistry

Integration of Didodecylamino Moieties into Novel Responsive Materials

The incorporation of didodecylamino functional groups is a key strategy in the creation of "smart" or responsive materials that can change their properties in response to external stimuli. A primary example is the development of pH-responsive materials, where the tertiary amine of the didodecylamino group acts as a tunable switch. nih.govrsc.orgresearchgate.net

At a neutral or alkaline pH, the tertiary amine is typically deprotonated and non-polar. However, in an acidic environment, the amine group becomes protonated, acquiring a positive charge and increasing its hydrophilicity. nih.govresearchgate.net This reversible transition is being harnessed to design sophisticated materials, most notably in the field of drug delivery.

Detailed Research Findings: Researchers have designed ultra-pH sensitive (UPS) polymers and nanoparticles that incorporate tertiary amines. nih.gov These materials can remain stable and encapsulate their payload, such as therapeutic drugs or nucleic acids, at the physiological pH of blood (around 7.4). nih.govnih.gov Upon reaching a target site with a lower pH, such as a tumor microenvironment or an intracellular endosome, the protonation of the amine triggers a conformational change. nih.govresearchgate.net This can lead to the swelling or disassembly of the material, resulting in the controlled release of its cargo. nih.gov

Lipid nanoparticles (LNPs) are a prominent application. Ionizable lipids containing tertiary or quaternary amine headgroups are critical components of LNP-based delivery systems for RNA and DNA. nih.govnih.gov While not "Ethanol, 2-(didodecylamino)-" itself, structurally related ionizable lipids with dual long alkyl chains and a protonatable amine head are central to the success of mRNA vaccines and therapies. nih.govgoogle.com The didodecyl chains anchor the molecule within the lipid bilayer of the nanoparticle, while the amine headgroup provides the pH-responsive mechanism essential for releasing the genetic material inside the cell.

Table 1: Didodecylamino Moieties in Responsive Systems

Component/SystemStimulusMechanism of ActionPotential Application
Polymers with tertiary amine pendants pHProtonation of the amine in acidic conditions leads to swelling or disassembly of the polymer matrix. nih.govrsc.orgControlled drug release in acidic tumor microenvironments. nih.gov
Lipid Nanoparticles (LNPs) pHProtonation of the ionizable lipid headgroup in endosomes facilitates destabilization of the LNP and release of cargo. nih.govDelivery of mRNA, siRNA, and DNA for vaccines and gene therapy. nih.gov
Smart Hydrogels pH, TemperatureChanges in pH affect the charge and conformation of polypeptide chains containing tertiary amines, influencing the sol-gel transition. nih.govInjectable depots for sustained, environment-responsive drug delivery. nih.gov

Sustainable Synthesis and Green Chemistry Principles for Didodecylamino Compounds

The chemical industry is increasingly moving towards more sustainable and environmentally friendly manufacturing processes. The synthesis of tertiary amines, including those with didodecylamino structures, is a key area for the application of green chemistry principles, which prioritize atom economy, waste reduction, and the use of safer reagents and conditions. soton.ac.uknih.gov

Traditional methods for N-alkylation often involve stoichiometric reagents that generate significant waste. nih.gov Modern research focuses on catalytic processes that are more efficient and sustainable.

Detailed Research Findings: One of the most promising green strategies for synthesizing N-alkylated amines is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.govnih.gov This process allows alcohols to be used directly as alkylating agents for amines. In the context of synthesizing a compound like "Ethanol, 2-(didodecylamino)-", this could involve reacting didodecylamine (B166037) with ethanol (B145695). The catalyst, typically based on a transition metal like Ruthenium or Iridium, temporarily "borrows" hydrogen from the alcohol to form a reactive aldehyde intermediate. nih.govresearchgate.netrsc.org This aldehyde then reacts with the amine, and the borrowed hydrogen is returned to reduce the resulting imine, yielding the final tertiary amine. The only byproduct of this elegant, atom-economical process is water. nih.gov

Other green approaches include:

Catalytic Reductive Amination: This involves reacting a secondary amine with a carbonyl compound in the presence of a reducing agent and a catalyst. nih.gov The use of non-precious metal catalysts (e.g., zinc, cobalt, nickel) is a key area of research to improve the sustainability of this method. nih.gov

Use of Greener Solvents: Performing reactions in water or using biomass-derived solvents reduces reliance on volatile organic compounds. rsc.org Some catalytic N-alkylations of amines with alcohols have been successfully demonstrated in water. rsc.org

Table 2: Comparison of Synthesis Methods for Tertiary Amines

MethodTypical ReagentsKey AdvantagesGreen Chemistry Principle
Traditional N-Alkylation Alkyl halides, secondary amine, stoichiometric baseWell-established, versatile(Often poor)
"Borrowing Hydrogen" Catalysis Alcohol, secondary amine, transition metal catalyst (e.g., Ru, Ir)High atom economy, water is the only byproduct, uses readily available alcohols. nih.govAtom Economy, Waste Prevention
Catalytic Reductive Amination Carbonyl, secondary amine, H2 or other reductant, metal catalystEfficient one-pot procedure. nih.govCatalysis, Atom Economy
Direct Alkylation with Greener Solvents Allylic alcohols, secondary amine, deep eutectic solventsMilder reaction conditions (e.g., room temperature), use of sustainable solvents. Safer Solvents & Conditions

Interdisciplinary Convergence of Didodecylamino Research with Advanced Engineering and Biology

The unique properties of didodecylamino compounds place them at the nexus of chemistry, advanced engineering, and biology. The ability to engineer molecules with specific functions that can interact with biological systems in a controlled manner is a major driver of innovation.

Detailed Research Findings: The most prominent example of this convergence is the engineering of lipid-based nanosystems for therapeutic applications. nih.gov The development of LNP delivery systems for genetic material is a triumph of interdisciplinary science. nih.govnih.gov

Chemistry: Chemists design and synthesize novel ionizable lipids, such as those with didodecylamino-like structures, tuning the pKa and lipid tails to optimize performance. google.comwipo.intwipo.int

Advanced Engineering: Chemical and biomedical engineers develop microfluidic mixing techniques to precisely control the self-assembly of these lipids with other components (e.g., helper lipids, cholesterol, PEG-lipids) and the nucleic acid payload into nanoparticles of a specific size and stability. nih.gov

Biology: These engineered nanoparticles are then used in biological systems. They are designed to navigate the bloodstream, evade the immune system to some extent, be taken up by target cells, and release their payload in response to the internal cellular environment to treat or prevent disease. nih.govnih.gov

This convergence allows for the creation of highly sophisticated systems where the chemical structure directly dictates the engineered form and the ultimate biological function. The long dodecyl chains contribute to the structural integrity of the nanoparticle, while the ethanolamine (B43304) headgroup provides a handle for pH-responsive release and can influence interactions with biological membranes. google.com This integrated approach is fundamental to advancing fields like gene therapy, vaccine development, and targeted drug delivery.

Table 3: Interdisciplinary Roles of the Didodecylamino Moiety

DisciplineContributionExample Application
Chemistry Design and synthesis of functional molecules with tailored properties (e.g., pKa, hydrophobicity). google.comSynthesizing ionizable lipids with optimal characteristics for LNP formation and payload release. wipo.intwipo.int
Advanced Engineering Fabrication and optimization of nanoscale delivery systems.Using microfluidics to manufacture uniform LNPs for consistent performance in drug delivery. nih.gov
Biology Application and study of materials within living systems.Using LNPs to deliver mRNA to cells, inducing the production of a therapeutic protein or a vaccine antigen. nih.gov

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-(didodecylamino)ethanol, and how do they influence its experimental handling?

  • Answer : The compound (C₅₆H₁₁₂N₄O₂, MW 873.5) is a cationic lipid with two dodecyl chains, enhancing hydrophobic interactions in lipid-based systems. It is sparingly soluble in chloroform (1–10 mg/mL) and slightly soluble in methanol (0.1–1 mg/mL). These properties necessitate solvent optimization for synthesis and formulation. Storage at -20°C in sealed containers is critical to prevent degradation .

Q. Which characterization techniques are essential for verifying the purity and structure of 2-(didodecylamino)ethanol derivatives?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) assesses purity. Mass spectrometry (MS) validates molecular weight. For lipid nanoparticle formulations, dynamic light scattering (DLS) measures particle size, and ζ-potential analysis evaluates surface charge .

Q. How should researchers safely handle 2-(didodecylamino)ethanol in laboratory settings?

  • Answer : Use chemical-resistant gloves (JIS T 8116), safety goggles, and lab coats. Work in a fume hood to avoid inhalation. Avoid exposure to open flames or static discharge, as the compound may degrade under extreme temperatures or light. Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can lipid nanoparticles incorporating 2-(didodecylamino)ethanol be optimized for dual mRNA and contrast agent delivery?

  • Answer : Optimize molar ratios of 2-(didodecylamino)ethanol with helper lipids (e.g., cholesterol, PEG-lipids) using Design of Experiments (DoE). Assess encapsulation efficiency via ultracentrifugation and spectrophotometry. For dual functionality (e.g., MRI contrast), screen gadolinium chelates for compatibility and use in vivo imaging to validate co-delivery efficiency .

Q. What experimental strategies resolve contradictions in solubility or toxicity data for 2-(didodecylamino)ethanol-based formulations?

  • Answer : Perform systematic parameter variation (e.g., solvent polarity, temperature) to clarify solubility discrepancies. For toxicity, use tiered testing: in vitro cell viability assays (MTT/ATP assays) followed by in vivo acute toxicity studies. Apply statistical tools (ANOVA, regression analysis) to identify confounding variables .

Q. How does the molecular architecture of 2-(didodecylamino)ethanol enhance mRNA encapsulation in lipid nanoparticles?

  • Answer : The compound’s twin dodecyl chains provide hydrophobic domains for mRNA complexation via electrostatic interactions with phosphate groups. The tertiary amine headgroup enables pH-responsive endosomal escape. Validate encapsulation efficiency using ribogreen assays and correlate with transfection efficacy in cell lines (e.g., HEK293) .

Q. What methodologies are used to evaluate the environmental persistence of 2-(didodecylamino)ethanol derivatives?

  • Answer : Conduct hydrolysis studies under varied pH/temperature conditions. Use LC-MS/MS to track degradation products. For ecological risk assessment, employ OECD guidelines (e.g., Test No. 301 for biodegradation). Model partitioning coefficients (log P) to predict bioaccumulation potential .

Methodological Notes

  • Synthesis & Formulation : Prioritize anhydrous conditions to prevent hydrolysis. Use inert atmospheres (N₂/Ar) for sensitive reactions .
  • Data Validation : Cross-validate experimental results with orthogonal techniques (e.g., TEM for nanoparticle morphology alongside DLS) .
  • Safety Protocols : Regularly update SDS sheets and train personnel on spill management and emergency response .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.